molecular formula C20H17NO7 B2681510 Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate CAS No. 315237-76-4

Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate

Cat. No. B2681510
CAS RN: 315237-76-4
M. Wt: 383.356
InChI Key: SDDIUWSJAFDUNL-UHFFFAOYSA-N
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Description

Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate, also known as IMBNC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Catalysis

Research in organic synthesis often explores the reactivity and applications of nitrobenzofuran derivatives. For instance, the study on the reduction of nitro groups by ynamines highlights the synthesis of complex organic structures, which could be relevant for the development of new synthetic methodologies or intermediates in organic synthesis (Wit et al., 1980). Similarly, the work on catalytic selective partial oxidations demonstrates the utility of nitrobenzofuran derivatives in achieving selective oxidations, crucial for the synthesis of carboxylic acids from alkylaromatic compounds (Fraga-Dubreuil et al., 2007).

Fluorescent Materials and Sensors

The development of fluorescent molecular thermometers based on polymers labeled with benzofurazan demonstrates the potential for using nitrobenzofuran derivatives in creating sensitive materials for temperature detection. Such applications are valuable in various scientific and industrial settings, including biomedical research (Uchiyama et al., 2003).

Synthetic Pathways and Intermediates

Research on the synthesis and properties of thiopyrano-compounds provides insight into the reactivity of benzofuran derivatives, offering pathways to novel compounds with potential applications in material science or as pharmaceutical intermediates (Scrowston & Shaw, 1976).

Antiviral Research

While direct mentions of antiviral applications are limited, the synthesis and evaluation of disubstituted benzimidazole ribonucleosides for antiviral activities suggest a broader context in which nitrobenzofuran derivatives could play a role. Compounds synthesized from similar frameworks have shown activity against viruses, indicating the potential of nitrobenzofuran derivatives in medicinal chemistry (Zou et al., 1996).

properties

IUPAC Name

propan-2-yl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-11(2)26-20(23)18-12(3)27-17-8-7-15(10-16(17)18)28-19(22)13-5-4-6-14(9-13)21(24)25/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDIUWSJAFDUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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